molecular formula C23H24ClN3O3 B11190530 2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide

2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide

Cat. No.: B11190530
M. Wt: 425.9 g/mol
InChI Key: UBYHJOHKFKDEKV-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, chlorophenyl group, and hydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The process often includes:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: This step involves a nucleophilic substitution reaction where a chlorophenyl group is introduced to the pyrimidine ring.

    Addition of the Hydroxyethyl Side Chain: This is typically done through an alkylation reaction using an appropriate hydroxyethyl halide.

    Final Acetamide Formation: The final step involves the reaction of the intermediate compound with 4-methylbenzylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl side chain can be oxidized to form a carboxylic acid derivative.

    Reduction: The ketone group in the pyrimidine ring can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C23H24ClN3O3/c1-15-3-5-17(6-4-15)13-25-21(29)14-27-22(18-7-9-19(24)10-8-18)26-16(2)20(11-12-28)23(27)30/h3-10,28H,11-14H2,1-2H3,(H,25,29)

InChI Key

UBYHJOHKFKDEKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=NC(=C(C2=O)CCO)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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